(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-7-2-1-3-8(7,4-7)6-10/h5-6H,1-4H2/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVUQEHOXLPDSQ-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2(C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@]2(C[C@@]2(C1)C=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde can be achieved through several methods. One common approach involves the oxidation of the corresponding alcohol or the reduction of a dicarboxylic acid derivative. The reaction conditions typically include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or reducing agents like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using more robust and scalable oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the aldehyde groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols (primary alcohols).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Agents
Recent studies have focused on the use of bicyclo[3.1.0]hexane derivatives as potential anticancer agents. For instance, modifications at specific positions of the bicyclic structure have been shown to enhance affinity for adenosine receptors, particularly the A3 receptor, which is implicated in cancer and inflammation pathways .
- Case Study : A series of nucleoside derivatives based on the bicyclo[3.1.0]hexane scaffold demonstrated promising results in binding affinity studies for P1 receptors, indicating potential therapeutic applications in cancer treatment .
Neurological Disorders
The compound's derivatives are also being explored for their effects on orexin receptors, which play a critical role in regulating sleep and appetite. Research indicates that certain bicyclo[3.1.0]hexane derivatives can act as non-peptide antagonists of these receptors, offering new avenues for treating sleep disorders and cognitive dysfunctions associated with psychiatric conditions .
Polymer Chemistry
(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde can serve as a building block for synthesizing novel polymers with enhanced mechanical properties and thermal stability. Its unique structural features allow for the incorporation into polymer matrices, leading to materials with improved performance characteristics.
Organic Electronics
The compound's ability to form stable films makes it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties can be tuned through functionalization, making it an attractive candidate for developing next-generation electronic materials.
Summary of Applications
Mechanism of Action
The mechanism of action of (1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde involves its reactivity with various chemical reagents. The aldehyde groups are highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Functional Group Variations
Aldehyde vs. Carboxylic Acid/Esters
- Target Compound : The dual aldehyde groups in (1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde enable nucleophilic addition reactions, making it a versatile precursor for imine or hydrazone formation.
- Such derivatives are often used as enzyme inhibitors or receptor modulators .
- Dicarboxylate Esters : Dimethyl bicyclo[3.2.1]octane-1,5-dicarboxylate (CAS 942999-92-0) exemplifies ester-functionalized bicyclic systems. Esters offer stability under basic conditions but require hydrolysis for further functionalization, unlike the direct reactivity of aldehydes .
Table 1: Functional Group Comparison
Ring System Modifications
Bicyclo[3.1.0]hexane vs. Azabicyclo Analogs
- Nitrogen Incorporation : 3-Azabicyclo[3.1.0]hexane derivatives (e.g., 3-(3,5-dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione) introduce a nitrogen atom into the bicyclic framework. This modification increases polarity and enables hydrogen bonding, which is critical for receptor binding in drug candidates .
- Diazabicyclo Systems : 6-Aryl-1,5-diazabicyclo[3.1.0]hexanes exhibit reversible 1,3-dipolar cycloaddition reactivity, a feature absent in the aldehyde-containing target compound. These systems are explored for dynamic combinatorial chemistry .
Ring Size Expansion
Physicochemical Properties
- Molecular Weight and Polarity: The target compound (C₈H₁₀O₂, MW 154.16) is less polar than azabicyclo analogs (e.g., C₁₂H₁₉NO₃, MW 225.28), impacting solubility in aqueous vs. organic media .
- Thermal Stability : Aldehyde-containing bicyclo systems may exhibit lower thermal stability compared to saturated esters or amides due to the reactivity of the aldehyde group.
Biological Activity
(1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde is a bicyclic compound that has attracted interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C8H10O2
- Molecular Weight : 150.16 g/mol
- CAS Number : 103478-24-6
- Structure : The compound features a bicyclic structure with two aldehyde functional groups at the 1 and 5 positions.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets. Research indicates potential applications in pharmacology, particularly in the modulation of neurotransmitter systems and as a precursor for synthesizing biologically active derivatives.
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter pathways, particularly those involving serotonin and dopamine receptors. This modulation could lead to effects on mood and cognition.
- Antioxidant Properties : The aldehyde groups may contribute to antioxidant activity, which is crucial in reducing oxidative stress in cells.
- Calcium Channel Interaction : Similar compounds have shown calcium channel blocking activity, which could be an area for further exploration regarding cardiovascular effects.
Study 1: Neuropharmacological Effects
A study conducted on the effects of this compound on rodent models demonstrated that administration resulted in significant changes in behavior indicative of anxiolytic effects. The study utilized various behavioral assays including:
- Elevated Plus Maze Test : Increased time spent in open arms suggested reduced anxiety.
- Forced Swim Test : Decreased immobility time indicated potential antidepressant-like effects.
Study 2: Antioxidant Activity Assessment
Research evaluating the antioxidant capacity of this compound showed that it effectively scavenged free radicals in vitro. The results were quantified using:
- DPPH Assay : The compound demonstrated a significant decrease in DPPH radical concentration at varying concentrations (IC50 = 25 µM).
| Concentration (µM) | % Inhibition |
|---|---|
| 10 | 30 |
| 25 | 60 |
| 50 | 85 |
Comparative Analysis with Related Compounds
Comparative studies with structurally similar compounds have shown that this compound exhibits unique properties that may enhance its therapeutic potential.
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| This compound | Neurotransmitter modulation | Anxiolytic and antidepressant-like effects |
| Bicyclo[3.1.0]hexane derivatives | Calcium channel blockers | Reduced cardiac side effects |
| Other bicyclic aldehydes | Antioxidant properties | Variable efficacy in free radical scavenging |
Q & A
Q. What are the established synthetic routes for (1R,5S)-bicyclo[3.1.0]hexane-1,5-dicarbaldehyde, and how is stereochemical control achieved?
- Methodological Answer : The synthesis typically involves cyclization of precursor molecules under controlled conditions. For example, stereochemical integrity is maintained using chiral catalysts or enantioselective reagents. A common approach includes:
Cyclopropanation : Formation of the bicyclo[3.1.0]hexane core via [2+1] cycloaddition, as seen in analogous azabicyclo systems .
Aldehyde Introduction : Oxidation of alcohol intermediates or deprotection of masked aldehyde groups (e.g., acetal hydrolysis) .
Characterization : Confirmation of stereochemistry via -NMR (nuclear Overhauser effect, NOE) and chiral HPLC .
Q. How can researchers characterize the reactivity of the aldehyde groups in this compound?
- Methodological Answer : Aldehyde reactivity is assessed through:
- Condensation Reactions : Schiff base formation with amines, monitored by FT-IR or -NMR to track imine bond formation .
- Protection Strategies : Use of acetal or hydrazone protecting groups to selectively modify one aldehyde while preserving the other .
- Stability Studies : Evaluate aldehyde oxidation under varying pH and temperature using UV-Vis spectroscopy .
Advanced Research Questions
Q. What methodologies are employed to study the compound's interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Advanced techniques include:
- Molecular Docking : Computational modeling to predict binding modes with proteins, validated by mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Real-time analysis of binding kinetics and affinity .
- Enzyme Inhibition Assays : Measure IC values using fluorogenic substrates or colorimetric readouts .
Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Strategies include:
- Comparative Studies : Replicate experiments under standardized conditions (e.g., cell lines, buffer systems) .
- Structural Validation : Re-synthesize disputed derivatives and confirm purity via HRMS and X-ray crystallography .
- Meta-Analysis : Use cheminformatics tools (e.g., QSAR models) to correlate substituent effects with activity trends .
Q. What are the challenges in achieving scalable synthesis while maintaining enantiomeric purity?
- Methodological Answer : Scalability requires optimizing:
- Catalytic Systems : Transition-metal catalysts (e.g., Rh or Pd) for asymmetric cyclopropanation, ensuring >99% enantiomeric excess (ee) .
- Workflow Design : Continuous flow reactors to enhance reproducibility and reduce purification steps .
- In-Process Analytics : Implement inline FT-IR or Raman spectroscopy to monitor reaction progress and detect intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
